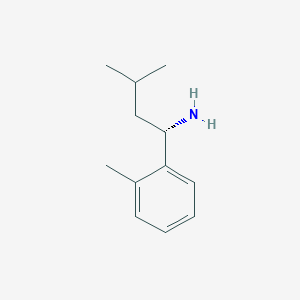
tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a complex organic compound with a molecular formula of C16H22N2O4. It is characterized by the presence of an azetidine ring, a tert-butyl group, and a benzyloxycarbonylamino moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the benzyloxycarbonylamino group: This can be done using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes, inhibiting their activity by binding to the active site. The azetidine ring can also interact with biological membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate: This compound has a bromomethyl group instead of the benzyloxycarbonylamino group, leading to different reactivity and applications.
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate:
tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different reactivity, particularly in substitution and oxidation reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C19H24N2O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,20,23) |
InChI Key |
GTVRHHXWQJPRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


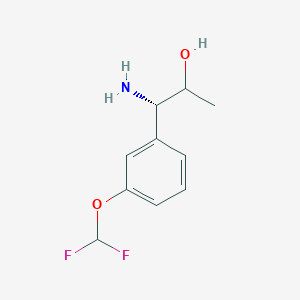

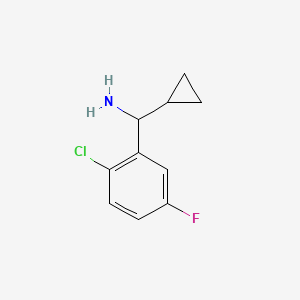
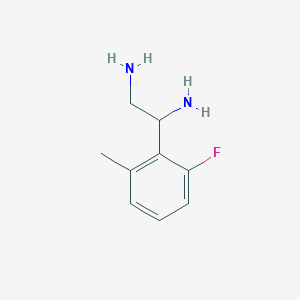
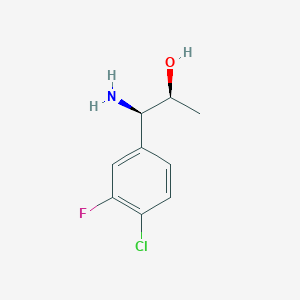
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)

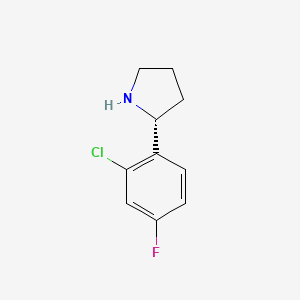
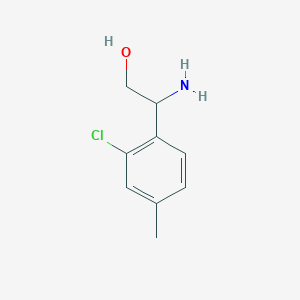
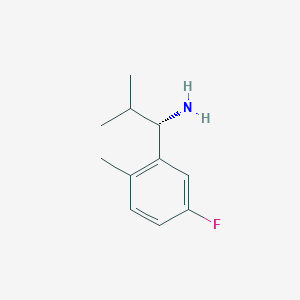
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)

